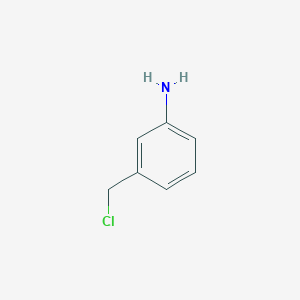

3-(Chloromethyl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPPMPQZZILAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592859 | |

| Record name | 3-(Chloromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65581-20-6 | |

| Record name | 3-(Chloromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloromethyl Aniline and Its Analogues

Established Reaction Pathways and Mechanistic Considerations

Traditional synthetic routes to chloromethylated anilines rely on classical organic reactions, primarily electrophilic aromatic substitution and strategic modifications of functional groups to achieve the desired substitution pattern.

The direct introduction of a chloromethyl group onto an aromatic ring is most famously achieved through the Blanc chloromethylation reaction. wikipedia.orglibretexts.org This reaction typically employs formaldehyde (B43269) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.comevitachem.com

The mechanism proceeds via electrophilic aromatic substitution (SEAr). vaia.com Under acidic conditions, formaldehyde is protonated, which makes the carbonyl carbon significantly more electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring. vaia.com The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.orglibretexts.org Alternative electrophilic species, such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), may also be formed, particularly in the presence of zinc chloride. wikipedia.org

However, the direct chloromethylation of highly activated aromatic rings like aniline (B41778) presents significant challenges. wikipedia.org The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. wikipedia.orgchemistrysteps.com This high reactivity can lead to uncontrolled side reactions, including multiple substitutions and polymerization. wikipedia.org Furthermore, the desired meta-substitution for producing 3-(chloromethyl)aniline is electronically disfavored. Consequently, direct Blanc chloromethylation of aniline is generally not a suitable method for preparing the meta isomer in high yield or purity.

To circumvent the challenges of direct chloromethylation on a highly activated ring, strategic functional group interconversions (FGI) are often employed. lkouniv.ac.inimperial.ac.uk This approach involves introducing the required substituents onto the benzene (B151609) ring in a different order, followed by a chemical transformation to yield the final product.

One common strategy involves the reduction of a nitro group. For instance, 3-nitrobenzyl chloride can be synthesized and subsequently reduced to this compound. The nitro group is a strong deactivating and meta-directing group, which facilitates electrophilic substitution at the desired position. The subsequent reduction of the nitro group to an amine can be achieved with high chemoselectivity using various reagents, such as iron powder in acetic acid or catalytic hydrogenation. rsc.org A preparation method for 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride utilizes a similar three-step process of nitration, hydrogenation reduction, and salification. google.com

Another FGI strategy involves the conversion of a hydroxyl group. The synthesis can begin with 3-aminobenzyl alcohol, which can be converted to this compound. chemsrc.com This transformation can be accomplished using reagents like thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride. vanderbilt.edu This method avoids the harsh conditions of direct chloromethylation and allows for greater control over the final product's structure.

Development and Optimization of Contemporary Synthetic Protocols

Modern synthetic chemistry aims to improve upon established methods by enhancing efficiency, selectivity, and sustainability. Research into the synthesis of this compound and its analogues has focused on novel catalytic systems, green chemistry principles, and methods for precise regiochemical control.

Advances in catalysis offer significant improvements for chloromethylation reactions. While zinc chloride is the traditional catalyst for the Blanc reaction, other Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) have also been utilized. dur.ac.ukgoogle.com Studies comparing these catalysts for the chloromethylation of toluene (B28343) found that FeCl₃ exhibited the highest catalytic activity. google.com

For activated aromatic compounds, where traditional Lewis acids can lead to side reactions, milder or more specialized catalytic systems are being developed. Recent advancements include the use of phase-transfer catalysts and ionic liquids. alfa-chemistry.comgoogle.com For example, chloromethylation of benzene and its derivatives has been successfully attempted in a chloroaluminate room temperature ionic liquid. alfa-chemistry.com Another novel method employs alkylsulfonate amine ylide compounds as catalysts, which form ionic liquids under the strong acid conditions of the reaction, acting as both an acidic catalyst and a phase-transfer agent. google.com This system has shown high conversion rates and good selectivity. google.com

| Catalyst System | Substrate Example | Key Advantage | Reference |

|---|---|---|---|

| FeCl₃ | Toluene | Highest catalytic activity among common Lewis acids. | google.com |

| ZnCl₂ / HCl | o-Xylene | 74% yield under optimized conditions. | google.com |

| Room Temperature Ionic Liquid (RTIL) | Benzene derivatives | Alternative reaction medium, can enhance reactivity. | alfa-chemistry.com |

| Alkylsulfonate Amine Ylide | Aromatic Compounds | Dual function as catalyst and phase-transfer agent; high conversion. | google.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.marsc.org A significant drawback of the classical Blanc chloromethylation is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. libretexts.org

Modern approaches seek to mitigate these risks. One strategy involves using less toxic reagents. A method using methylal, trioxymethylene, and thionyl chloride has been developed for the chloromethylation of polystyrene-divinylbenzene, avoiding the direct use of hypertoxic chloromethyl ether. chemicalpapers.comresearchgate.net Another approach focuses on eliminating the need for harsh Lewis acid catalysts. A greener chloromethylation procedure for lignin, a complex biopolymer, has been developed using acetic acid as both a solvent and a catalyst under mild conditions. chemrxiv.orgresearchgate.net This method avoids metal catalysts and harsh organic solvents. taltech.ee

| Green Approach | Reagents/Solvents | Advantage | Reference |

|---|---|---|---|

| Avoidance of Toxic Byproducts | Methylal, trioxymethylene, thionyl chloride | Avoids formation of bis(chloromethyl) ether. | chemicalpapers.comresearchgate.net |

| Catalyst-Free Chloromethylation | Acetic acid | Eliminates the need for metal-based Lewis acids. | chemrxiv.orgresearchgate.net |

| Aqueous Reaction Medium | Zinc, NH₄Cl, Water | Reduces nitroarenes to anilines, avoiding organic solvents. | rsc.org |

Achieving high regioselectivity and yield is critical for the efficient synthesis of a specific isomer like this compound. Regiocontrol in electrophilic aromatic substitutions is influenced by the electronic and steric properties of substituents already on the ring. For aniline, the powerful ortho-, para-directing nature of the amino group makes direct meta-substitution difficult.

A key strategy to overcome this is the use of protecting groups. The amino group can be temporarily converted into a less activating and sterically bulkier group, which can alter the substitution pattern. For example, the amine can be protected as an N-Boc derivative by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protected intermediate can then undergo chloromethylation, with the bulky protecting group potentially favoring substitution at the less hindered meta position. The Boc group can then be removed to yield the desired aniline derivative.

Optimization of reaction conditions is also crucial. Factors such as temperature, solvent, and catalyst concentration can significantly impact the outcome. For instance, in the chlorination of benzyl chloride, a combination of solvent choice (1,2-dichloroethane) and elevated temperature was found to markedly enhance the isomer ratio of the desired product. researchgate.net Similarly, for chloromethylation reactions, lower temperatures are often employed to minimize side reactions like Friedel-Crafts alkylation with the product. ciac.jl.cn The development of methodologies for the regioselective synthesis of various heterocyclic compounds often relies on the careful tuning of reaction conditions and substrate structure to control the chemical outcome. rsc.orgnih.gov

Multi-Step Synthetic Strategies for Enhanced Purity and Structural Complexity

To achieve higher purity and construct more intricate molecular architectures, multi-step synthetic sequences are often employed for the preparation of this compound and its analogues. These strategies offer greater control over reactivity and regioselectivity compared to direct, one-pot methods. Key approaches include the reduction of nitro precursors, the chlorination of hydroxymethyl intermediates, and the use of protecting groups to modulate the reactivity of the amine functionality.

Synthesis via Reduction of Nitro Precursors

A common and effective multi-step route involves the synthesis and subsequent reduction of a nitro-containing precursor, such as 3-nitrobenzyl chloride. This method is advantageous as it introduces the reactive amine group in the final step, preventing its interference with earlier reactions. The synthesis begins with the chloromethylation of nitrobenzene (B124822) or the nitration of benzyl chloride to yield the nitro intermediate. The critical step is the selective reduction of the nitro group to an amine while preserving the reactive chloromethyl group.

Several reduction methods can be employed, each with distinct advantages:

Catalytic Hydrogenation: This is a clean and high-yielding method. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the nitro group. evitachem.com Typical conditions involve pressures of 1–3 atm of H₂ at temperatures between 25–50°C in a solvent like ethanol (B145695) or ethyl acetate, with reported yields for analogous reductions exceeding 85%.

Chemoselective Metal/Acid Reduction: A more cost-effective alternative for industrial-scale synthesis is the use of a metal, such as iron powder, in an acidic medium like acetic acid or in the presence of an ammonium (B1175870) chloride solution. This system is known to chemoselectively reduce nitro groups in the presence of other reducible or sensitive functional groups, including the chloromethyl moiety.

Table 1: Comparative Analysis of Reduction Methods for Nitro Precursors

| Method | Reagents/Catalyst | Typical Temperature | Reported Yield (Analogous Reactions) | Key Advantages | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | 25–50°C | >85% | High selectivity, clean reaction profile. | |

| Metal/Acid Reduction | Fe/NH₄Cl or Fe/Acetic Acid | 85–95°C | ~80% | Cost-effective, suitable for large scale. |

Synthesis via Chlorination of Hydroxymethyl Intermediates

Another versatile multi-step strategy involves the preparation of an alcohol precursor, 3-aminobenzyl alcohol, followed by its chlorination. This pathway avoids the often harsh conditions of direct chloromethylation of aniline. The synthesis of 2-chloro-3-(hydroxymethyl)-6-methylquinoline, a related analogue, follows this logic, starting with the reduction of a formyl group to a hydroxymethyl group, which is then chlorinated. mdpi.comresearchgate.net

The key transformation in this sequence is the conversion of the hydroxymethyl group (-CH₂OH) to the chloromethyl group (-CH₂Cl). Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction is typically carried out under anhydrous conditions in a non-polar solvent like dry benzene or tetrahydrofuran (B95107) (THF) at reflux temperatures. mdpi.com For similar chlorinations, yields have been reported to be as high as 90%. This method's success is contingent on the availability and synthesis of the initial hydroxymethyl precursor.

Amine Protection for Enhanced Structural Elaboration

To facilitate further functionalization and build complex analogues, the nucleophilic amino group of this compound can be temporarily protected. This prevents side reactions and allows for selective transformations at other positions of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for anilines due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The resulting intermediate, N-Boc-3-(chloromethyl)aniline, is a valuable building block. The reactive chloromethyl group remains available for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities to construct complex molecules for applications in medicinal chemistry and materials science. mdpi.com Once the desired modifications are complete, the Boc group is easily cleaved to restore the free aniline.

Table 2: Synthesis of N-Boc-3-(chloromethyl)aniline

| Step | Reagents | Solvent | Conditions | Purpose | Reference |

| Protection | This compound, Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane or THF | Room Temperature, 4-12 hours | To protect the amine group and allow for selective reactions at the chloromethyl position. | |

| Deprotection | N-Boc-3-(chloromethyl)aniline derivative, Acid (e.g., TFA, HCl) | Dichloromethane | Room Temperature | To remove the Boc protecting group and regenerate the free amine. |

These multi-step strategies provide chemists with the tools to synthesize high-purity this compound and to use it as a scaffold for creating a wide array of structurally complex analogues with tailored properties.

In Depth Mechanistic Investigations of 3 Chloromethyl Aniline Chemical Transformations

Analysis of Nucleophilic Substitution Pathways at the Chloromethyl Moiety

The 3-(chloromethyl)aniline molecule possesses two primary reactive sites: the amino group on the aromatic ring and the chloromethyl group. The chloromethyl moiety serves as an excellent electrophilic center. The carbon-chlorine bond is polarized due to the electronegativity of chlorine, rendering the benzylic carbon susceptible to attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its use as a building block for introducing the 3-aminobenzyl fragment into more complex molecular structures. The dominant mechanism for nucleophilic substitution at this benzylic position is often the SN1 pathway, owing to the ability of the aromatic ring to stabilize the resulting carbocation intermediate.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is favored for substrates that can form stable carbocation intermediates, as the formation of this intermediate is the rate-limiting step. openstax.orgmasterorganicchemistry.com Benzylic halides, such as this compound, are particularly suited for this pathway because the carbocation formed upon the departure of the leaving group (Cl⁻) is resonance-stabilized. openstax.org A benzylic carbocation is significantly more stable than a simple primary or even secondary alkyl carbocation due to the delocalization of the positive charge across the π-electron system of the adjacent aromatic ring. openstax.orglibretexts.org

This stabilization can be visualized through several resonance contributors. The positive charge on the benzylic carbon is shared by the ortho and para carbons of the benzene (B151609) ring. For the 3-(aminomethyl)phenyl carbocation intermediate derived from this compound, the positive charge is delocalized to the carbons at positions 2, 4, and 6 of the ring. This distribution of charge over multiple atoms significantly lowers the energy of the carbocation, thereby stabilizing it and the transition state leading to its formation, in accordance with the Hammond postulate. openstax.orglibretexts.org

Rate = k [R-X]

Where R-X is the substrate, this compound.

Several factors influence the rate and thermodynamics of these substitution reactions:

Leaving Group: The reaction rate is enhanced by the presence of a good leaving group, which is a weak base capable of stabilizing the negative charge it acquires upon dissociation. libretexts.orglibretexts.org

Solvent: Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions. They stabilize the transition state and the carbocation intermediate through solvation, and they can also assist in the removal of the leaving group. openstax.orglibretexts.org

Nucleophile: The rate of an SN1 reaction is independent of the nucleophile's strength; however, weak, neutral nucleophiles are often used to avoid competing E2 elimination reactions. openstax.orglibretexts.org

Kinetic studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with various substituted anilines, have utilized Hammett plots to quantify the effect of substituents on the reaction rate. ias.ac.in The negative reaction constants (ρ) observed in such studies indicate the buildup of a positive charge in the transition state, consistent with a carbocation-like structure. ias.ac.in The sensitivity of the reaction to substituent effects was found to increase with decreasing temperature. ias.ac.in

Table 1: Influence of Solvent Polarity on SN1 Reaction Rates for a Typical Benzylic Chloride

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Acetic Acid | 6 | 1 |

| Methanol | 33 | 1,000 |

| Formic Acid | 58 | 5,000 |

This table illustrates the general trend of increasing SN1 reaction rate with increasing solvent polarity, based on principles of carbocation stabilization. libretexts.org

Exploration of Electrophilic Reactivity on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr), with the regiochemical outcome being dictated by the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comchemistrysteps.com This donation stabilizes the cationic intermediate (arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.org The chloromethyl group (-CH₂Cl) is weakly deactivating via induction but is also considered an ortho-, para-director.

Given the superior activating nature of the amino group, it overwhelmingly controls the position of further substitution. chemistrysteps.com Therefore, electrophiles will preferentially attack the positions ortho and para to the amino group, which correspond to ring positions 2, 4, and 6.

However, the high reactivity of the aniline (B41778) ring presents challenges:

Poly-substitution: Reactions like bromination are difficult to control, often leading to the formation of di- or tri-substituted products without special precautions. libretexts.org The reaction of aniline with bromine water, for example, rapidly yields 2,4,6-tribromoaniline. byjus.com

Reaction with Acids: In strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-substituted product alongside the expected para isomer. byjus.comchemistrysteps.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The basic amino group acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. libretexts.org

To circumvent these issues, the reactivity of the amino group can be moderated by converting it into an amide, for example, by acylation to form an acetanilide. libretexts.org This N-acetyl group is still an ortho-, para-directing activator but is significantly less powerful, allowing for controlled monosubstitution. The acetyl group can later be removed via hydrolysis to restore the amine. libretexts.org

Table 2: Predicted Major Products for Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Amine Protected (as Acetanilide) | Amine Unprotected |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(chloromethyl)acetanilide | 2,4,6-Tribromo-3-(chloromethyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(chloromethyl)acetanilide | Mixture of 3-(chloromethyl)-4-nitroaniline and 3-(chloromethyl)-5-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Acetamido-2-(chloromethyl)benzenesulfonic acid | 4-Amino-2-(chloromethyl)benzenesulfonic acid |

Mechanisms of Amine Functional Group Reactivity (e.g., Acylation, Diazotization)

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling a distinct set of chemical transformations.

Acylation: As a nucleophile, the amino group readily attacks electrophilic carbonyl carbons of acylating agents like acid chlorides or anhydrides. The mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield an amide. This reaction is frequently employed to protect the amino group during other synthetic steps. libretexts.org

Diazotization: Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). libretexts.orgresearchgate.net The mechanism proceeds as follows:

Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (N=O⁺).

The nucleophilic amino group of this compound attacks the nitrosonium ion to form an N-nitrosammonium ion.

Deprotonation yields an N-nitrosamine.

The N-nitrosamine undergoes tautomerization, followed by protonation of the oxygen atom.

Elimination of a water molecule results in the formation of a stable arenediazonium salt, in this case, 3-(chloromethyl)benzenediazonium chloride. libretexts.org

The resulting diazonium salts are highly valuable synthetic intermediates, as the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer reaction. libretexts.orgutrgv.edu

Studies of Reactive Intermediates and Transition State Structures

The chemical transformations of this compound involve several key reactive intermediates and complex transition states.

Benzylic Carbocation: This is the critical intermediate in SN1 reactions at the chloromethyl group. As discussed, its stability is derived from the resonance delocalization of the positive charge into the aromatic π system. openstax.orglibretexts.org According to the Hammond postulate, factors that stabilize this high-energy intermediate, such as solvent effects or the electronic properties of the aromatic ring, also lower the energy of the transition state for its formation, thus accelerating the reaction. openstax.org

Arenium Ion (Sigma Complex): In electrophilic aromatic substitution, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation known as an arenium ion. When the powerful electron-donating amino group is present, it can participate in the resonance stabilization by donating its lone pair, creating an additional resonance structure and significantly lowering the energy of the intermediate. wikipedia.org This enhanced stability explains the high reactivity and ortho-, para-directing nature of anilines.

Arenediazonium Cation: The product of diazotization, the arenediazonium ion (Ar-N₂⁺), is a relatively stable intermediate at low temperatures. libretexts.org Its subsequent reactions are diverse and depend on the conditions. The transition states for its substitution reactions can involve cationic, radical, or organometallic intermediates, depending on the specific process (e.g., Sandmeyer vs. Schiemann reactions).

Studies on related nucleophilic aromatic substitution reactions have provided insight into transition state structures. For instance, kinetic analysis of the reaction between aniline derivatives and certain electrophilic aromatic compounds suggests an addition-elimination mechanism. researchgate.net The transition state in such reactions involves significant bond formation to the aniline nucleophile, with a considerable positive charge developing on the aniline nitrogen atom. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetanilide |

| 4-Bromo-3-(chloromethyl)acetanilide |

| 2,4,6-Tribromo-3-(chloromethyl)aniline |

| 2,4,6-tribromoaniline |

| 4-Nitro-3-(chloromethyl)acetanilide |

| 3-(Chloromethyl)-4-nitroaniline |

| 3-(Chloromethyl)-5-nitroaniline |

| 4-Acetamido-2-(chloromethyl)benzenesulfonic acid |

| 4-Amino-2-(chloromethyl)benzenesulfonic acid |

| 3-(Chloromethyl)benzenediazonium chloride |

| 1-chloromethylnaphthalene |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| N-Boc-3-(chloromethyl)aniline |

| Nitrous acid |

Derivatization and Complex Chemical Transformations of 3 Chloromethyl Aniline

Synthesis of Novel Substituted Aniline (B41778) Derivatives

The presence of two distinct reactive sites on the 3-(chloromethyl)aniline scaffold enables sequential and regioselective functionalization.

The amino group of this compound readily participates in standard amine reactions. It can be acylated to form amides or alkylated to yield secondary or tertiary amines. These reactions are fundamental in modifying the electronic properties and steric environment of the aniline core. To prevent unwanted side reactions at the amine site during subsequent modifications of the chloromethyl group, the amine is often protected. A common strategy involves reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected intermediate, which can be easily deprotected later.

Studies on the kinetics of nucleophilic substitution reactions involving anilines have shown that electron-releasing substituents on the aniline ring accelerate the reaction rate, while electron-withdrawing groups retard it. ias.ac.in This highlights the nucleophilic character of the amino group, which is crucial for these functionalization strategies. ias.ac.inquora.com

The chloromethyl group is an excellent electrophilic handle, highly susceptible to nucleophilic substitution. This reactivity is attributed to the polarized carbon-chlorine bond and the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation intermediate through resonance, often favoring an SN1-type mechanism.

A variety of nucleophiles can displace the chloride, leading to a diverse array of derivatives. The chloromethyl group can be converted into numerous other functional groups, including hydroxymethyl, cyanomethyl, and formyl groups. thieme-connect.de This versatility makes it a key building block for introducing the 3-aminobenzyl moiety into larger molecular structures.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Hydroxide | NaOH | Alcohol (-CH₂OH) | thieme-connect.de |

| Cyanide | NaCN | Nitrile (-CH₂CN) | thieme-connect.de |

| Azide | NaN₃ | Azide (-CH₂N₃) | N/A |

| Thiol | R-SH | Thioether (-CH₂SR) | |

| Amine | R-NH₂ | Secondary Amine (-CH₂NHR) | |

| Iodide | NaI | Iodomethyl (-CH₂I) | N/A |

This table is generated based on established chemical principles and supported by the provided sources.

Furthermore, the chloromethyl group can undergo oxidation to form 3-aminobenzaldehyde (B158843) or reduction to yield 3-methylaniline, further expanding the synthetic possibilities.

Cyclization Reactions and Heterocyclic Scaffolds Formation

The dual functionality of this compound and its derivatives makes them excellent precursors for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules.

Derivatives of anilines are crucial in the synthesis of quinolines. jocpr.comorganic-chemistry.org For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to produce a wide variety of substituted quinolines under mild conditions. nih.gov Palladium-catalyzed cyclization of precursors like 2-chloro-N-(2-vinyl)aniline can selectively yield various heterocyclic systems, including indoles and carbazoles. mit.edu The synthesis of tetrahydroquinolines, another important heterocyclic core, can be achieved through the cyclization of aniline derivatives. udel.edu These methods often provide pathways to complex polycyclic scaffolds. jocpr.commit.edu

Advanced Coupling Reactions (e.g., Suzuki-Miyaura)

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool in this regard. nih.govmdpi.com

While direct Suzuki-Miyaura coupling of the chloromethyl group can be challenging, the aniline core offers handles for such transformations. For example, after converting the amino group to a more suitable functional group (like a halide or triflate), or by introducing a halogen onto the aromatic ring, the resulting derivative can participate in Suzuki-Miyaura reactions. nih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups, significantly increasing molecular complexity. nih.govunimib.it The development of nickel-catalyzed Suzuki-Miyaura couplings has also expanded the scope to include less reactive electrophiles like aryl carbamates and sulfamates, which can be derived from aniline precursors. nih.gov

Polymerization Studies and Macromolecular Architecture Development

Aniline and its derivatives are key monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. wikipedia.orgmdpi.com The properties of the resulting polymer can be tuned by modifying the aniline monomer. rsc.orgnih.gov this compound can serve as a functional monomer in such polymerizations. The chloromethyl group can be retained in the polymer backbone, providing reactive sites for post-polymerization modification.

The synthesis of PANI is typically achieved through chemical or electrochemical oxidative polymerization in an acidic medium. mdpi.comnih.govnih.gov The resulting polymer can exist in different oxidation states, with the protonated emeraldine (B8112657) form being the most conductive. wikipedia.orgnih.gov By incorporating monomers like this compound, new polyaniline derivatives with tailored properties, such as altered solubility, morphology, and electronic characteristics, can be developed for applications in areas like chemical sensors and anti-corrosion coatings. mdpi.comrsc.org

Stereoselective Transformations and Chiral Auxiliary Applications

The development of methods to synthesize chiral anilines is of significant interest, as these structures are present in many pharmaceuticals. nih.gov One approach involves the stereoselective cross-coupling of an enantioenriched organoboron reagent with a halogenated aniline. nih.gov

While direct applications of this compound as a chiral auxiliary are not extensively documented, its derivatives can be employed in stereoselective synthesis. For example, a chiral derivative of this compound could be used to create a chiral ligand for a metal catalyst or as a starting material for a multi-step synthesis of a complex chiral molecule. A notable strategy involves the enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines, which can be derived from anilines, to produce enantioenriched aniline products under transition-metal-free conditions. nih.govresearchgate.net This highlights a pathway to access chiral aniline derivatives, overcoming some of the challenges in stereocontrolled synthesis. nih.gov

Advanced Applications of 3 Chloromethyl Aniline As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The utility of 3-(Chloromethyl)aniline as an intermediate is central to the synthesis of more elaborate molecular structures. The presence of two distinct reactive sites on the same aromatic scaffold permits sequential and regioselective functionalization, a key strategy in multi-step organic synthesis.

The primary reactivity of the chloromethyl group involves nucleophilic substitution. The polarized carbon-chlorine bond makes the benzylic carbon an electrophilic center that readily reacts with a variety of nucleophiles. This reaction is fundamental to its application in introducing the 3-aminobenzyl fragment into larger, more complex molecules. The substitution reaction often proceeds through an SN1-type mechanism, owing to the resonance stabilization of the resulting benzylic carbocation by the aromatic ring.

To achieve selective reactions, the nucleophilic amino group can be temporarily protected. A common strategy involves reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which forms N-Boc-3-(chloromethyl)aniline. This protected intermediate leaves the chloromethyl group available for nucleophilic substitution or cross-coupling reactions. Once the desired modifications at the chloromethyl site are complete, the Boc protecting group can be easily removed under acidic conditions to restore the free aniline (B41778), allowing for subsequent reactions at the nitrogen atom. This controlled, stepwise approach is crucial in the synthesis of complex molecules for applications in medicinal chemistry. evitachem.com

Table 1: Reactivity Profile of this compound Functional Groups

| Reactive Site | Type of Reactivity | Common Reactions | Purpose in Complex Synthesis |

| Chloromethyl group (-CH₂Cl) | Electrophilic | Nucleophilic Substitution (SN1/SN2) | Introduction of the 3-aminobenzyl moiety; bond formation with nucleophiles (e.g., amines, thiols, alkoxides). |

| Amino group (-NH₂) | Nucleophilic / Basic | Acylation, Alkylation, Diazotization, Protection | Directing group for aromatic substitution; formation of amides, secondary/tertiary amines; can be protected to allow selective reaction at the chloromethyl site. wikipedia.org |

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules, including many pharmaceuticals. this compound and its derivatives are instrumental as precursors in the synthesis of a variety of nitrogen-containing heterocycles. The molecule's bifunctional nature allows it to participate in cyclization reactions where both the amino and chloromethyl groups are involved in forming the ring structure.

The general strategy involves reacting the chloromethyl group with a nucleophile to form an intermediate, which then undergoes a cyclization reaction involving the aniline nitrogen. Alternatively, the aniline nitrogen can first react with an electrophile, followed by an intramolecular nucleophilic substitution involving a newly introduced group and the chloromethyl handle. This versatility makes it a key starting material for creating diverse molecular libraries of heterocyclic compounds for chemical and biological research. While many specific, well-documented cyclization strategies utilize the ortho- and para-isomers to form fused ring systems like quinazolinones, the underlying principles of leveraging the dual reactivity of the chloromethyl and amino groups are broadly applicable. mdpi.com

Utilization in Materials Science Research (e.g., specialty polymers, resins, polyurethane cationomers)

The distinct reactive sites of this compound make it a valuable monomer and functionalizing agent in materials science for the creation of specialty polymers and resins. The chloromethyl group can readily participate in polymerization reactions or be grafted onto existing polymer backbones, while the aniline moiety can be used to impart specific properties or as a site for further chemical modification.

This functionality is exemplified by research into functional resins. For instance, chelating resins containing aniline groups have been synthesized from poly-chloromethyl styrene, demonstrating the utility of combining these two functionalities to create materials with specific applications, such as the adsorption of heavy metal ions. researchgate.net The foundational Merrifield resin, a chloromethylated polystyrene, is widely used in solid-phase synthesis, where molecules are anchored to the resin via reaction at the chloromethyl site. rapp-polymere.com Amines are commonly used as the first building block in such syntheses.

Furthermore, aniline derivatives can be polymerized to form conductive polymers. rsc.org The ability of this compound to be incorporated into polymer chains while retaining a reactive amino group allows for the synthesis of functional materials that can be cross-linked or modified post-polymerization, leading to the development of advanced materials such as specialty resins, conductive polymers, and functional coatings.

Application in Ligand Design and Catalyst Development Research

In the field of organometallic chemistry and catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. The structure of this compound offers potential as a scaffold for ligand synthesis. The aniline nitrogen can act as a coordinating atom for a metal center, while the chloromethyl group provides a reactive handle for further modification. This handle can be used to attach the ligand to a solid support, creating a heterogeneous catalyst, or to introduce other functional groups that can fine-tune the steric and electronic properties of the resulting metal complex.

The importance of aniline derivatives in this field is highlighted by the development of highly active palladium(II)-N-heterocyclic carbene (NHC) precatalysts that incorporate an aniline ligand, represented as [(NHC)PdCl₂(Aniline)]. organic-chemistry.org In these complexes, the aniline ligand plays a role in stabilizing the catalyst. The electronic and structural properties of the catalyst can be modified by changing the substituents on the aniline ring, which in turn enhances catalyst performance in cross-coupling reactions. organic-chemistry.org This demonstrates the direct application of aniline-based structures in the development of modern, efficient catalytic systems.

Theoretical and Computational Investigations of 3 Chloromethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules. dergipark.org.trirjweb.com These calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. thaiscience.info For aniline (B41778) derivatives, the distribution and energy of these frontier orbitals are influenced by the nature and position of substituents on the aromatic ring. researchgate.net

However, specific published values for the HOMO energy, LUMO energy, and the corresponding energy gap for 3-(Chloromethyl)aniline are not available. Without these results from a dedicated computational study, a quantitative analysis of its electronic structure and a comparative discussion of its reactivity based on frontier molecular orbital theory cannot be accurately presented.

Computational Modeling of Reaction Pathways and Energetics

The primary mode of reactivity for this compound involves the chloromethyl group, which acts as an excellent electrophile for nucleophilic substitution reactions. It is proposed that these reactions can proceed via an SN1-type mechanism, a pathway favored by the potential for the benzene (B151609) ring to stabilize the resulting benzylic carbocation intermediate through resonance.

Computational modeling of such reaction pathways involves calculating the potential energy surface to identify transition states and intermediates. These calculations yield crucial energetic data, including activation energies and reaction enthalpies, which are essential for understanding the reaction mechanism and kinetics. While benchmark studies and computational models exist for nucleophilic substitution reactions on similar benzylic and alkyl halides, a specific energetic profile for a reaction of this compound with a given nucleophile has not been located in the literature.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is a computational method used to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers for rotation around its single bonds. nih.gov For this compound, key conformational questions would involve the rotational barrier of the C-C bond connecting the chloromethyl group to the phenyl ring and the orientation of the amino group.

Furthermore, these studies can reveal potential intramolecular interactions, such as hydrogen bonding between the amino group's hydrogen atoms and the chlorine atom, which could influence the molecule's preferred conformation and reactivity. Detailed computational studies involving scans of the potential energy surface as a function of dihedral angles are necessary to obtain this information. nih.gov Currently, no such specific conformational analysis for this compound appears to have been published.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT is a powerful tool for predicting the reactivity and selectivity of chemical reactions. irjweb.com By calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and Fukui functions, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, DFT studies could quantitatively explain why the benzylic carbon of the chloromethyl group is the primary electrophilic site, rather than positions on the aromatic ring. Such studies would also elucidate the electronic influence of the meta-positioned amino group on the reactivity of the chloromethyl group. While the principles of these analyses are well-established, specific DFT-based reactivity descriptor calculations for this compound are absent from the reviewed literature.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The solvent can play a crucial role in chemical reactions, particularly those involving charged intermediates like the benzylic carbocation in an SN1 reaction. pitt.edu Molecular dynamics (MD) simulations are a computational technique used to model the explicit interactions between a solute and numerous solvent molecules, providing insight into solvation structures and their effect on reaction pathways. mdpi.com

An MD simulation of this compound in various solvents could illuminate how solvent molecules arrange themselves around the reactant and, more importantly, how they stabilize or destabilize the transition state and carbocation intermediate. This would offer a deeper understanding of solvent-dependent reactivity. mdpi.com However, the scientific literature does not appear to contain any studies that have applied molecular dynamics simulations to investigate the solvent effects on the reactivity of this compound.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization in Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation of Reaction Products

Spectroscopic techniques are paramount in determining the precise molecular structure of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on atomic connectivity, molecular weight, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. uvic.casemanticscholar.org For 3-(Chloromethyl)aniline, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the aromatic ring and verify the integrity of the functional groups.

In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are diagnostic of their relative positions. The protons ortho, meta, and para to the amino and chloromethyl groups will appear in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons of the chloromethyl group (-CH₂Cl) are expected to produce a characteristic singlet peak, while the amine (-NH₂) protons often appear as a broad singlet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. semanticscholar.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, allowing for confirmation of the 1,3-substitution pattern. The carbon of the chloromethyl group will also have a distinct signal. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish proton-proton and proton-carbon correlations, respectively, providing definitive connectivity data. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects for aniline (B41778) and benzyl (B1604629) chloride derivatives. Actual experimental values may vary based on solvent and concentration.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H-2 | ~6.8 | - |

| H-4 | ~6.7 | - |

| H-5 | ~7.1 | - |

| H-6 | ~6.6 | - |

| -CH₂Cl | ~4.5 (singlet) | ~46 |

| -NH₂ | ~3.7 (broad singlet) | - |

| C-1 (-NH₂) | - | ~147 |

| C-2 | - | ~115 |

| C-3 (-CH₂Cl) | - | ~140 |

| C-4 | - | ~114 |

| C-5 | - | ~129 |

| C-6 | - | ~119 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uvic.casemanticscholar.org For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.

Upon ionization, the this compound molecule will form a molecular ion (M⁺). The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak, with the M and M+2 peaks appearing in an approximate 3:1 ratio, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include the loss of a chlorine radical (·Cl) to form a benzyl-type cation, or the loss of the entire chloromethyl radical (·CH₂Cl). Further fragmentation of the aniline ring structure can also occur. miamioh.eduresearchgate.net

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 141/143 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl) |

| 106 | [M - Cl]⁺ |

| 92 | [M - CH₂Cl]⁺ |

| 77 | [C₆H₅]⁺, Phenyl fragment |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Changes

In the FT-IR spectrum, the N-H stretching vibrations of the primary amine typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. A key absorption for this molecule is the C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. FT-Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the aromatic ring. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Methylene) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring in Research Batches

Chromatography is essential for separating the components of a mixture, making it the primary tool for assessing the purity of research batches and for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).

By injecting an aliquot of the reaction mixture or final product into the HPLC system, components are separated based on their differing affinities for the stationary and mobile phases. A detector, commonly a UV-Vis detector set to a wavelength where the aniline derivative absorbs strongly, quantifies the amount of each component as it elutes from the column. The purity of a sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This technique is invaluable for identifying the presence of starting materials, intermediates, or byproducts in the final product. researchgate.net

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~4.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile compounds. semanticscholar.org this compound is sufficiently volatile and thermally stable to be analyzed by GC-MS. d-nb.infonih.gov

In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification of the compound. mdpi.com GC-MS is highly sensitive and can be used to detect and identify trace levels of volatile impurities, unreacted starting materials, or side products in the final research batch. researchgate.netepa.gov

Table 5: Representative GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-400 m/z |

| Hypothetical Retention Time | ~12.8 min |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-function relationships of novel molecules. mkuniversity.ac.in For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous confirmation of the molecular structure, resolving any constitutional, configurational, or conformational ambiguities that may arise from spectroscopic data alone.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the crystal, ultimately revealing the precise location of each atom in the molecule and the unit cell.

A notable example in the broader class of substituted anilines is the anti-cancer agent 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA), which has been crystallized in a complex with a DNA hexamer. nih.gov While a complex derivative, the study of its crystal structure showcases the power of the technique. Preliminary X-ray analysis of the complex provided critical data about its crystal system and unit cell dimensions, laying the groundwork for understanding its interaction with DNA. nih.gov The crystals were reported to belong to the P3(1)21 or P3(2)21 space group, with unit-cell parameters determined from the diffraction data. nih.gov This information is foundational for the complete structure refinement.

The crystallographic data obtained for a derivative provides definitive proof of its chemical identity and offers insights into its solid-state packing and intermolecular forces, such as hydrogen bonding, which can influence its physical properties.

| Parameter | Value |

|---|---|

| Molecular Formula (AHMA) | C₂₀H₁₇N₃O |

| Space Group | P3(1)21 or P3(2)21 |

| Unit Cell Parameter 'a' | 57.52 Å |

| Unit Cell Parameter 'b' | 57.52 Å |

| Unit Cell Parameter 'c' | 122.17 Å |

| Resolution | 2.9 Å |

In-Situ Spectroscopic Methods for Real-Time Reaction Kinetics and Mechanism Studies

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. In-situ spectroscopic techniques, such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of reactions without the need for sampling. researchgate.net By inserting a probe directly into the reaction vessel, spectra are collected continuously, providing a detailed profile of the concentration changes of reactants, intermediates, and products over time. mt.com

This methodology is particularly valuable for studying the reactions of this compound, which possesses two reactive sites: the amino group (-NH₂) and the chloromethyl group (-CH₂Cl). For instance, in a nucleophilic substitution reaction where the chloromethyl group is targeted, in-situ ATR-FTIR can provide critical kinetic data.

Consider the reaction of this compound with a nucleophile, such as sodium methoxide, to form 3-(methoxymethyl)aniline. By monitoring the reaction with an in-situ FTIR probe, one could track the disappearance of the C-Cl stretching vibration characteristic of the reactant's chloromethyl group and the simultaneous appearance of the C-O-C stretching vibration of the ether product. youtube.com The instrument's software can plot the absorbance of these characteristic peaks against time, generating reaction profiles that can be used to determine reaction rates, identify the presence of transient intermediates, and elucidate the reaction mechanism. mt.comyoutube.com

The data collected enables the calculation of key kinetic parameters, such as the rate constant (k), reaction order, and activation energy. This detailed understanding allows researchers to rationally optimize reaction conditions, including temperature, concentration, and catalyst choice, to maximize yield and minimize byproduct formation. researchgate.net

| Species | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Trend |

|---|---|---|---|

| This compound (Reactant) | C-Cl Stretch | 700-800 | Decrease |

| 3-(Methoxymethyl)aniline (Product) | C-O-C Asymmetric Stretch | 1070-1150 | Increase |

By combining the definitive structural analysis from X-ray crystallography with the detailed kinetic and mechanistic insights from in-situ spectroscopy, researchers can develop a comprehensive understanding of the chemistry of this compound and its derivatives, accelerating innovation in synthetic and medicinal chemistry.

Future Directions and Emerging Research Challenges

Development of Sustainable and Economically Viable Synthetic Routes

Traditional synthetic methods for producing 3-(chloromethyl)aniline and related benzyl (B1604629) chlorides often rely on harsh reagents and energy-intensive conditions, presenting environmental and economic drawbacks. A significant research challenge lies in developing greener, more efficient synthetic protocols.

Key areas of focus include:

Visible-Light-Mediated Synthesis: Emerging research highlights the potential of visible-light photoredox catalysis for the chlorination of benzylic C-H bonds. mdpi.comrsc.orgorganic-chemistry.org These metal-free approaches can utilize safer chlorinating agents, such as N,N-dichloroacetamide, and operate under mild, ambient conditions, thereby reducing energy consumption and avoiding toxic metal catalysts. mdpi.com A major advantage is the potential for high regioselectivity and scalability, as demonstrated in the synthesis of benzyl chloride from toluene (B28343) with yields up to 79%. mdpi.com

Mechanochemical and Solvent-Free Methods: Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a promising avenue for reducing or eliminating solvent use. mdpi.comnih.gov The "grind-and-heat" approach is one such solvent-free method that has shown success in the synthesis of other aniline (B41778) derivatives. rsc.org Similarly, the use of Brønsted acidic ionic liquids as catalysts can facilitate solvent-free Friedel-Crafts type reactions, achieving high yields (up to 99%) and offering a recyclable catalytic system. rsc.orgrsc.org These methods align with the principles of green chemistry by minimizing waste and environmental impact.

Alternative Chlorination and Functional Group Interconversion Strategies: Research into alternative chlorination reagents beyond traditional formaldehyde (B43269) and HCl is crucial. Additionally, refining functional group interconversion (FGI) strategies, such as the reduction of 3-nitrobenzyl chloride or the chlorination of 3-aminobenzyl alcohol, with more sustainable reagents and catalysts will be vital.

| Synthetic Approach | Key Features | Potential Advantages | Representative Yields |

| Visible-Light Photoredox Catalysis | Metal-free, mild conditions, uses safer chlorinating agents (e.g., N,N-dichloroacetamide). mdpi.com | Reduced energy consumption, avoids toxic heavy metals, high selectivity. | Up to 79% for benzyl chloride synthesis. mdpi.com |

| Mechanochemical Synthesis | Solvent-free or low-solvent, uses mechanical grinding. mdpi.comnih.gov | Drastically reduces solvent waste, potential for novel reactivity. | N/A for this compound specifically, but a proven concept for polyanilines. mdpi.com |

| Brønsted Acidic Ionic Liquids | Metal- and solvent-free catalysis, recyclable catalyst system. rsc.orgrsc.org | High atom economy, reduced environmental impact, catalyst reusability. | Up to 99% for related aniline-based triarylmethanes. rsc.org |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond the well-established nucleophilic substitution at the chloromethyl group and reactions involving the amine functionality, future research will delve into unlocking novel reactivity patterns.

Emerging areas of exploration include:

C-H Activation: Direct functionalization of the aromatic C-H bonds of this compound represents a powerful and atom-economical strategy for derivatization. Palladium-catalyzed ortho-C–H arylation of unprotected anilines has been demonstrated, driven by specialized cooperating ligands that enable high chemo- and regioselectivity. nih.govacs.org Extending these methods to achieve selective meta- or para-functionalization of the this compound scaffold is a significant challenge. acs.orgnih.gov

Generation of Reactive Intermediates: The ortho- and para-isomers of chloromethyl aniline are known precursors for generating highly reactive aza-ortho-quinone methides (aza-o-QMs) via 1,4-elimination. thieme-connect.com These intermediates are powerful synthons for [4+n] annulation reactions to construct complex nitrogen-containing heterocycles. thieme-connect.com Exploring whether this compound can participate in analogous, perhaps intermolecular, transformations to generate novel reactive species is a compelling research direction. Visible-light-driven strategies are also emerging for the generation of aza-o-QMs from other precursors, suggesting new avenues for radical-mediated transformations. nih.govjrchen-group.com

Photoredox and Electrocatalytic Transformations: Leveraging visible-light photoredox catalysis can enable unconventional transformations that are inaccessible through traditional thermal methods. This includes radical-radical coupling reactions and the activation of the typically robust C-Cl bond in benzyl chlorides for novel C-C bond formations. nih.gov

Expansion of Synthetic Utility in Advanced Material Science and Catalysis

The unique structure of this compound makes it an attractive monomer and building block for advanced materials and functional molecules.

Future applications to be explored are:

Conducting Polymers: Aniline derivatives are the foundational monomers for polyanilines (PANIs), a class of conducting polymers with applications in sensors, electronics, and anti-corrosion coatings. nih.gov Incorporating the this compound unit into PANI backbones could serve as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional groups to tune the material's electronic, optical, or sensory properties. Mechanochemical synthesis is a particularly green route for producing such polymers. nih.gov

Ligand Synthesis for Homogeneous Catalysis: The aniline nitrogen and the aromatic ring can serve as coordination sites for transition metals. Derivatization of this compound can lead to novel ligands for homogeneous catalysis. For example, it can be a precursor to N-heterocyclic carbene (NHC) ligands, which are crucial in modern palladium catalysis. [(NHC)PdCl2(aniline)] complexes are highly active and stable precatalysts for cross-coupling reactions. organic-chemistry.org The chloromethyl group allows for further tethering of these catalytic centers to supports or other molecular scaffolds.

Advanced Materials: The bifunctional nature of the compound makes it a candidate for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs), where the amine and chloromethyl groups can be used to build extended, functional networks for applications in gas storage, separation, and catalysis.

Addressing Regio- and Stereoselectivity Challenges in Complex Derivatization

As this compound is incorporated into more complex molecular architectures, controlling selectivity becomes paramount. The presence of multiple reactive sites—the amine, the chloromethyl group, and the ortho-, meta-, and para- C-H positions—presents significant regioselectivity challenges.

Key research challenges include:

Regiocontrolled C-H Functionalization: The powerful ortho,para-directing effect of the amine group makes direct electrophilic substitution at the meta-positions (relative to the amine) difficult. Overcoming this inherent reactivity requires the development of sophisticated directing group strategies or catalyst systems. Recent breakthroughs in palladium catalysis using specific pyridone-based ligands have enabled the meta-C–H chlorination and arylation of anilines and phenols, providing a potential roadmap for controlling functionalization. nih.govnih.gov

Orthogonal Reactivity: Developing synthetic strategies that allow for the selective reaction of one functional group (e.g., the chloromethyl group) while leaving the other (the amine) untouched, and vice versa, is crucial. This often requires the use of protecting group strategies, which adds steps to a synthesis. Future work will focus on developing catalytic systems that can differentiate between the reactive sites without the need for protection-deprotection sequences.

Stereoselective Transformations: When the derivatization of this compound creates a new stereocenter, controlling the stereochemical outcome is essential, particularly for applications in pharmaceuticals and agrochemicals. For instance, in cycloaddition reactions involving aza-o-QM intermediates generated from related anilines, achieving high enantioselectivity is a major focus, often requiring the use of chiral catalysts. thieme-connect.comnih.gov Applying these principles to reactions involving this compound is an important future direction.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is poised to play an increasingly integral role in guiding the future exploration of this compound chemistry.

Emerging computational approaches include:

Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations are powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting the effect of substituents on molecular properties. nih.gov Such studies can explain the regioselectivity observed in C-H activation reactions, model the stability of reaction intermediates like the Wheland complex in electrophilic substitutions, and predict the structural and spectroscopic properties of new derivatives. nih.govresearchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab.

Machine Learning (ML) for Reaction Optimization and Prediction: AI and machine learning are transforming synthetic chemistry. pharmafeatures.com ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions (e.g., catalyst loading, temperature, solvent), and even suggest novel synthetic pathways. nih.gov For aromatic amines, ML approaches have already been successfully used to develop quantitative structure-activity relationship (QSAR) models to predict toxicological endpoints like mutagenicity. nih.govoup.com Similar models could be developed to predict the reactivity of this compound in various transformations, accelerating the discovery of new reactions and applications.

| Computational Method | Application Area | Potential Impact on Research |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction, analysis of substituent effects. nih.govresearchgate.net | Provides fundamental understanding of reaction pathways, guides catalyst design, predicts regioselectivity. |

| Machine Learning (ML) / AI | Reaction optimization, outcome prediction, retrosynthetic analysis, QSAR modeling. nih.govnih.gov | Accelerates process development, identifies optimal reaction conditions, predicts biological activity/toxicity of new derivatives. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chloromethyl)aniline, and what methodological considerations are critical for reproducibility?

- Answer : The primary synthesis involves chloromethylation of aniline using formaldehyde and hydrochloric acid (HCl) in the presence of a catalyst like ZnCl₂. The reaction proceeds via electrophilic substitution, forming the chloromethyl intermediate, which is subsequently isolated as the hydrochloride salt to enhance stability . Key considerations include precise stoichiometric control of HCl and formaldehyde, reaction temperature (typically 60–80°C), and post-synthesis purification via recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the chloromethyl and amine groups on the aromatic ring. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition, while high-performance liquid chromatography (HPLC) assesses purity (>98% is typical for research-grade material) .

Q. What reaction mechanisms dominate the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The chloromethyl group undergoes SN1 mechanisms due to the stability of the benzylic carbocation intermediate, facilitated by resonance with the aromatic ring. This reactivity is exploited in alkylation reactions with nucleophiles like thiols or amines, forming thioether or secondary amine derivatives .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence interactions with enzymatic targets, and what methodological approaches are used to study these effects?

- Answer : The chloromethyl group acts as an electrophile, covalently binding to nucleophilic residues (e.g., cysteine thiols) in enzymes, thereby inhibiting activity. Isothermal titration calorimetry (ITC) and X-ray crystallography are employed to study binding affinities and structural modifications. Comparative studies with non-chlorinated analogs highlight its role in irreversible inhibition .

Q. What strategies optimize the yield and scalability of this compound synthesis for high-throughput applications?

- Answer : Catalytic optimization (e.g., substituting ZnCl₂ with milder Lewis acids) reduces side reactions. Solvent selection (polar aprotic solvents like DMF improve solubility) and stepwise temperature control enhance yield. Reductive methods using Fe/NH₄Cl for nitro intermediates (in related compounds) suggest adaptable protocols for scalable production .

Q. How do structural analogs of this compound, such as 4-Chloro-3-(chloromethyl)aniline, differ in reactivity and biological activity?

- Answer : Positional isomerism significantly alters electronic and steric properties. For example, 4-Chloro-3-(chloromethyl)aniline exhibits higher electrophilicity at the chloromethyl site due to electron-withdrawing effects from the para-chloro group, enhancing its reactivity in Suzuki-Miyaura couplings. Biological assays show divergent enzyme inhibition profiles compared to the meta-substituted derivative .

Q. What are the challenges in computational modeling of this compound’s reaction pathways, and how can they be addressed?

- Answer : Density functional theory (DFT) simulations struggle with accurately modeling the solvation effects on the benzylic carbocation. Hybrid QM/MM (quantum mechanics/molecular mechanics) approaches and implicit solvent models (e.g., SMD) improve predictions of transition states and regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。